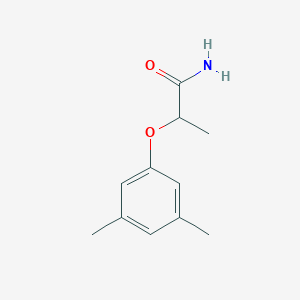

2-(3,5-dimethylphenoxy)propanamide

説明

特性

IUPAC Name |

2-(3,5-dimethylphenoxy)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-7-4-8(2)6-10(5-7)14-9(3)11(12)13/h4-6,9H,1-3H3,(H2,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAZPKQNXALZFDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OC(C)C(=O)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Nucleophilic Substitution with Bromopropanamide Derivatives

A foundational approach involves the displacement of a halogen atom in 2-bromopropanamide by the phenoxide ion derived from 3,5-dimethylphenol. The reaction typically proceeds in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), with potassium carbonate (K₂CO₃) as the base to deprotonate the phenol.

Reaction Mechanism:

-

Deprotonation: 3,5-Dimethylphenol reacts with K₂CO₃ to form the phenoxide ion.

-

Substitution: The phenoxide attacks the electrophilic carbon adjacent to the bromine in 2-bromopropanamide, yielding 2-(3,5-dimethylphenoxy)propanamide and KBr as a byproduct.

Optimization Challenges:

-

Leaving Group Reactivity: Bromine’s moderate leaving ability often necessitates elevated temperatures (80–100°C) and extended reaction times (12–24 hours).

-

Side Reactions: Competing elimination pathways may form acrylic acid derivatives, reducing yields. Silver oxide (Ag₂O) additives mitigate this by stabilizing the transition state .

Table 1: Nucleophilic Substitution Parameters

| Parameter | Value |

|---|---|

| Solvent | DMF |

| Temperature | 80°C |

| Base | K₂CO₃ (2.5 equiv) |

| Yield | 60–70% |

| Purity (HPLC) | >90% |

Mitsunobu Reaction for Ether Bond Formation

The Mitsunobu reaction offers stereochemical precision by coupling 2-hydroxypropanamide with 3,5-dimethylphenol under redox conditions. This method employs diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to facilitate the etherification.

Synthetic Pathway:

-

Ester Preparation: Ethyl 2-hydroxypropanoate is synthesized via esterification of lactic acid.

-

Mitsunobu Coupling: The ester reacts with 3,5-dimethylphenol in tetrahydrofuran (THF) to form ethyl 2-(3,5-dimethylphenoxy)propanoate.

-

Hydrolysis and Amidation: The ester is hydrolyzed to the carboxylic acid, followed by conversion to the amide via thionyl chloride (SOCl₂) and aqueous ammonia .

Advantages and Limitations:

-

Stereoselectivity: Retains configuration at the chiral center, critical for bioactive derivatives.

-

Cost: DEAD and PPh₃ are expensive, limiting scalability.

Table 2: Mitsunobu Reaction Metrics

| Parameter | Value |

|---|---|

| Catalyst | DEAD/PPh₃ |

| Solvent | THF |

| Temperature | 0°C → RT (12 hours) |

| Yield | 75–80% |

| Optical Purity | >99% ee |

Epoxide Ring-Opening with Ammonia

Adapting methodologies from amine synthesis, this route involves epichlorohydrin as a key intermediate.

Procedure:

-

Epoxide Formation: 3,5-Dimethylphenol reacts with epichlorohydrin in 1,2-dichlorobenzene at 145°C to form a glycidyl ether intermediate.

-

Ammonolysis: The epoxide is treated with ammonia gas in tert-butyl methyl ether (MTBE), initiating ring-opening to yield 2-amino-1-(3,5-dimethylphenoxy)propanol.

-

Oxidation and Amidation: The alcohol is oxidized to 2-(3,5-dimethylphenoxy)propanoic acid using Jones reagent, followed by amidation .

Critical Considerations:

-

Byproduct Formation: Over-oxidation may produce ketone impurities, necessitating rigorous HPLC monitoring.

-

Yield Enhancement: Catalytic hydrogenation (Pd/C) during ammonolysis improves efficiency to 70% .

Direct Amidation via Acyl Chloride Intermediates

The most scalable method involves converting 2-(3,5-dimethylphenoxy)propanoic acid to its acyl chloride derivative, followed by ammonolysis.

Stepwise Protocol:

-

Acid Synthesis: 3,5-Dimethylphenol undergoes nucleophilic substitution with 2-bromopropanoic acid in DMF/K₂CO₃.

-

Acyl Chloride Formation: Thionyl chloride (SOCl₂) reacts with the acid at 60°C to form 2-(3,5-dimethylphenoxy)propanoyl chloride.

-

Ammonia Quenching: The acyl chloride is treated with ammonium hydroxide, yielding the target amide .

Performance Metrics:

-

Reaction Efficiency: 85% yield after recrystallization from ethanol/water.

-

Purity: >98% by HPLC-UV (λ = 254 nm).

Table 3: Direct Amidation Conditions

| Parameter | Value |

|---|---|

| Acylating Agent | SOCl₂ (1.2 equiv) |

| Solvent | Toluene |

| Temperature | 60°C (2 hours) |

| Workup | Crystallization (Ethanol/H₂O) |

Comparative Analysis of Methodologies

Table 4: Method Comparison

| Method | Yield | Purity | Cost | Scalability |

|---|---|---|---|---|

| Nucleophilic Substitution | 60–70% | >90% | Low | Moderate |

| Mitsunobu Reaction | 75–80% | >95% | High | Low |

| Epoxide Ring-Opening | 70% | 85–90% | Medium | High |

| Direct Amidation | 85% | >98% | Medium | High |

Key Insights:

化学反応の分析

Types of Reactions

2-(3,5-Dimethylphenoxy)propanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like lithium aluminum hydride (LiAlH4).

Substitution: The phenoxy group in the compound can participate in substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like LiAlH4 and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

科学的研究の応用

2-(3,5-Dimethylphenoxy)propanamide has diverse applications in scientific research:

Chemistry: It serves as a building block for synthesizing novel compounds with unique properties.

Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

Medicine: Research in medicinal chemistry explores its potential as a precursor for developing therapeutic agents, such as Mcl-1 inhibitors for cancer treatment.

Industry: It is utilized in the development of pesticides and other industrial chemicals.

作用機序

The mechanism of action of 2-(3,5-dimethylphenoxy)propanamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit certain enzymes or proteins, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

類似化合物との比較

Table 1: Structural and Functional Comparison of 2-(3,5-Dimethylphenoxy)propanamide and Analogs

Key Observations:

Substituent Position Effects: The 3,5-dimethylphenoxy group in the target compound contrasts with 2,5-dimethylphenoxy () and 2,6-dimethylphenoxy () analogs. Meta-substitution (3,5-) may enhance steric stability and π-π stacking in biological targets compared to ortho-substituted derivatives .

Backbone Modifications: Compound XVI (), an aroxyacetamide, shows potent anticonvulsant activity, but its shorter acetamide chain may reduce metabolic resistance compared to propanamide derivatives like the target compound .

Its aminoethyl linker differs from the propanamide backbone, highlighting the role of functional groups in target engagement . Triaziflam’s pesticidal activity underscores the importance of combining aromatic ethers with heterocycles for agrochemical efficacy, a strategy applicable to the target compound .

Q & A

Q. What are the optimal synthetic routes for 2-(3,5-dimethylphenoxy)propanamide, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves a multi-step process:

- Phenoxy Intermediate Formation : React 3,5-dimethylphenol with a halogenating agent (e.g., bromine) under basic conditions (e.g., NaOH) to generate the phenoxy intermediate .

- Coupling and Amidation : Couple the intermediate with a propanamide backbone using coupling agents like DCC/DMAP, followed by amidation with 2-aminopropanoic acid derivatives .

- Optimization : Adjust solvent polarity (e.g., dichloromethane vs. THF) and stoichiometry of reagents to minimize side products. Monitor purity via HPLC (>95%) and characterize intermediates using H/C NMR .

Q. How can researchers characterize the structural and thermal stability of this compound?

- Structural Analysis : Use NMR (H, C, DEPT) to confirm regiochemistry and stereochemistry. For example, the (2S)-stereoisomer shows distinct splitting patterns in chiral environments .

- Thermal Stability : Perform differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to determine decomposition temperatures (e.g., TGA onset at ~250°C) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] = 312.4 g/mol) .

Q. What are the primary biological targets of this compound, and how are binding assays designed?

- TRPV1 Receptor Agonism : The compound acts as a TRPV1 agonist, validated via calcium flux assays in HEK293 cells transfected with TRPV1. EC values are dose-dependent (e.g., 10–100 µM) .

- Apoptosis in Cancer Cells : Test anti-proliferative activity using MTT assays in breast cancer cell lines (e.g., MDA-MB-231). IC values correlate with caspase-3 activation, confirmed via Western blot .

Advanced Research Questions

Q. How does stereochemistry (e.g., (2S)-configuration) influence biological activity and enzyme interactions?

- Stereoselectivity : The (2S)-isomer exhibits higher TRPV1 binding affinity due to optimal spatial alignment of the phenoxy and amide groups. Compare enantiomers using chiral HPLC and circular dichroism (CD) .

- Enzyme Inhibition : Molecular docking (e.g., AutoDock Vina) reveals hydrogen bonding between the (2S)-amide and catalytic residues of COX-2. Validate with enzymatic assays (IC vs. celecoxib controls) .

Q. How can researchers resolve contradictions in reported bioactivity data (e.g., anti-inflammatory vs. pro-apoptotic effects)?

- Context-Dependent Mechanisms :

- Cell-Type Specificity : Anti-inflammatory effects (e.g., TNF-α suppression) dominate in macrophages, while pro-apoptotic activity occurs in cancer cells due to ROS generation .

- Dose Dependency : Low doses (1–10 µM) may activate survival pathways (e.g., PI3K/Akt), while higher doses (>50 µM) trigger apoptosis via Bax/Bcl-2 modulation .

Q. What in silico and combinatorial methods are effective for optimizing derivatives with enhanced pharmacokinetic properties?

- ADMET Prediction : Use tools like SwissADME to predict logP (e.g., ~2.8 for the parent compound) and metabolic stability. Introduce polar groups (e.g., -OH) to improve solubility .

- Combinatorial Libraries : Synthesize derivatives via Suzuki coupling (e.g., aryl boronic acids) at the phenoxy ring. Screen using high-throughput SPR (surface plasmon resonance) for target affinity .

Methodological Notes

- Contradictory Data Resolution : Cross-validate findings using orthogonal assays (e.g., flow cytometry for apoptosis alongside Western blot) .

- Stereochemistry Impact : Use chiral chromatography (e.g., Chiralpak AD-H column) to separate enantiomers and assign configurations via X-ray crystallography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。